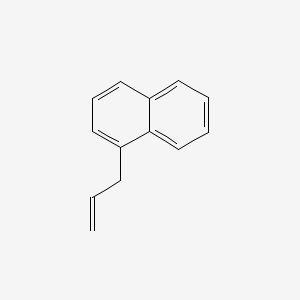

1-Allylnaphthalene

Übersicht

Beschreibung

1-Allylnaphthalene is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound is characterized by the presence of an allyl group attached to the naphthalene ring system. This structural modification imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of 1-allylnaphthalene derivatives can be achieved through various methods. One approach involves the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes with allyltrimethylsilane in the presence of a gold catalyst, which affords allylnaphthalenes in high yield and with high regioselectivity for unsymmetrical substrates . Another method includes the oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions, which afford a variety of 1,2-dihydronaphthalenes, a closely related compound class, with high yield and stereoselectivity . Additionally, the synthesis of symmetrical 1,8-diarylnaphthalenes, which are structurally related to 1-allylnaphthalene, has been reported using a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene .

Molecular Structure Analysis

The molecular structure of 1-allylnaphthalene derivatives can be quite complex due to the potential for various substituents and isomerization. For instance, 1,8-diarylnaphthalenes exhibit a lack of planarity as a result of steric congestion and π-stacking between cofacial rings . The conformational stability of these molecules is significant, as demonstrated by the high Gibbs standard activation energy for isomerization, indicating a highly congested structure .

Chemical Reactions Analysis

1-Allylnaphthalene and its derivatives participate in a range of chemical reactions. For example, the electrochemical reduction of 1-acetylnaphthalene, a related compound, results in the formation of unusual products such as substituted tetrahydro-1,4-methano-3-benzoxepin . Oxidation of 1,8-bis(allylthio)naphthalene leads to consecutive sigmatropic rearrangements, showcasing the compound's reactivity and the influence of transannular interactions . Furthermore, the regioselective heterocyclization of 2-allylnaphthalene-1-ol and 1-allylnaphthalene-2-ol demonstrates the potential for forming annulated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allylnaphthalene derivatives are influenced by their molecular structure. For instance, the presence of closely held parallel aromatic rings in 1,8-diarylnaphthalenes affects their thermal behavior and proton magnetic resonance spectral studies . The photoluminescent properties of certain 1,8-diarylnaphthalenes have been explored, revealing their potential as sensors for ion-selective recognition, with remarkable quantum yields and fluorescence quenching by specific metal ions . The major atmospheric loss process for naphthalene and its alkyl derivatives is by gas-phase reaction with hydroxyl radicals, leading to various ring-opened dicarbonyl products .

Wissenschaftliche Forschungsanwendungen

Synthesis of Annulated Heterocycles

1-Allylnaphthalene has been utilized in the synthesis of annulated heterocycles, such as α-Naphthol and β-Naphthol derivatives. Research by Basu and Ghosh (2014) demonstrated the regioselective heterocyclization of 1-allylnaphthalene-2-ol to produce cyclized products, indicating its potential in organic synthesis and pharmaceutical applications (Basu & Ghosh, 2014).

Formation of Vinylcyclohexatrieneiron Tricarbonyl Complexes

The reactivity of allylnaphthalene with iron carbonyls has been explored, leading to the formation of vinylcyclohexatrieneiron tricarbonyl complexes. Boudjouk and Lin (1978) observed that allylnaphthalene undergoes isomerization to yield these complexes, highlighting its significance in organometallic chemistry(Boudjouk & Lin, 1978).

Allylative Ring Opening in Gold-Catalyzed Reactions

Sawama et al. (2010) reported that 1-Allylnaphthalene can be used in gold-catalyzed reactions for the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes. This process affords allylnaphthalenes with high yield and regioselectivity, showcasing its potential in catalyst-based organic transformations (Sawama et al., 2010).

Applications in Stereoselective Synthesis

The use of 1-Allylnaphthalene in stereoselective synthesis processes, particularly in the production of certain naphthalene derivatives, has been documented. For instance, Campbell et al. (1961) described the synthesis of various hydrogenated 1-naphthoic acid derivatives utilizing 1-allylnaphthalene (Campbell, Kidd, & Pollock, 1961).

Sigmatropic Rearrangements

Furukawa, Shima, and Kimura (1993) explored the sigmatropic rearrangements of 1,8-bis(allylthio)naphthalene monooxides, demonstrating the complex reaction pathways and potential applications of 1-allylnaphthalene derivatives in organic synthesis (Furukawa, Shima, & Kimura, 1993).

Dearomatization of Naphthalene

1-Allylnaphthalene has been employed in the dearomatization of naphthalene, as studied by Winemiller and Harman (1998). They investigated the formation of cis-1,4-dihydronaphthalene complexes, highlighting the chemical's role in altering aromatic compounds (Winemiller & Harman, 1998).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Allylnaphthalene is a type of arylnaphthalene lactone , a class of compounds found in various dietary and medicinal plants . These compounds have attracted considerable attention due to their unique structural features and significant pharmacological activity . .

Mode of Action

Arylnaphthalene lactones, to which 1-allylnaphthalene belongs, are known for their broad spectrum of biological activities such as cytotoxic, antiplatelet, antiviral, anti-hiv, antifungal, neuroprotective, and anti-inflammatory properties .

Biochemical Pathways

Given the broad spectrum of biological activities of arylnaphthalene lactones , it can be inferred that these compounds likely interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a low gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Action Environment

It is known that the compound’s lipophilicity (log po/w) is 398 , which can influence its interaction with the biological environment.

Eigenschaften

IUPAC Name |

1-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFCFNWLPJRCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179588 | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylnaphthalene | |

CAS RN |

2489-86-3 | |

| Record name | 1-(2-Propen-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

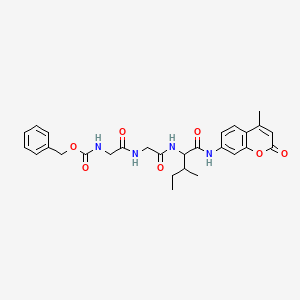

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-allylnaphthalene, and how are they characterized?

A1: 1-Allylnaphthalene is an aromatic hydrocarbon comprising a naphthalene ring system with an allyl group (-CH2CH=CH2) attached at the 1-position. Its molecular formula is C13H12, and its molecular weight is 168.23 g/mol.

- 1H NMR spectroscopy: This technique would reveal characteristic signals for the aromatic protons of the naphthalene ring and the allyl group protons, allowing for the identification of the compound and confirmation of its structure. [, ]

- IR spectroscopy: This method would show absorption bands corresponding to the specific vibrations of C-H, C=C, and aromatic ring systems present in the molecule. []

- Mass spectrometry (EI-MS): This technique would provide the molecular ion peak corresponding to the molecular weight of 1-allylnaphthalene and fragmentation patterns characteristic of the molecule. []

Q2: The provided research mentions the Claisen rearrangement of 1-allylnaphthalene derivatives. What is the significance of this reaction in organic synthesis?

A2: The Claisen rearrangement is a [, ]-sigmatropic rearrangement that involves the thermal isomerization of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. [] This reaction is highly valuable in organic synthesis for its ability to form new carbon-carbon bonds and introduce allyl groups into molecules, leading to more complex and functionalized structures.

Q3: Are there potential applications for 1-allylnaphthalene derivatives based on their reactivity?

A3: While the provided research primarily focuses on synthesis and reactivity, the diverse structures accessible through reactions like the Claisen rearrangement open possibilities for applications of 1-allylnaphthalene derivatives. For example:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.